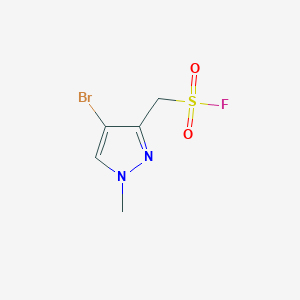

(4-bromo-1-methyl-1H-pyrazol-3-yl)methanesulfonyl fluoride

CAS No.: 2193059-36-6

Cat. No.: VC6341098

Molecular Formula: C5H6BrFN2O2S

Molecular Weight: 257.08

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2193059-36-6 |

|---|---|

| Molecular Formula | C5H6BrFN2O2S |

| Molecular Weight | 257.08 |

| IUPAC Name | (4-bromo-1-methylpyrazol-3-yl)methanesulfonyl fluoride |

| Standard InChI | InChI=1S/C5H6BrFN2O2S/c1-9-2-4(6)5(8-9)3-12(7,10)11/h2H,3H2,1H3 |

| Standard InChI Key | JSHPFUMWCJNGBR-UHFFFAOYSA-N |

| SMILES | CN1C=C(C(=N1)CS(=O)(=O)F)Br |

Introduction

(4-bromo-1-methyl-1H-pyrazol-3-yl)methanesulfonyl fluoride is a chemical compound characterized by its unique pyrazole structure, which includes a bromine atom and a methanesulfonyl fluoride functional group. This compound is notable for its potential applications in organic synthesis and its reactivity, which makes it useful for synthesizing bioactive compounds.

Synthesis and Applications

The synthesis of (4-bromo-1-methyl-1H-pyrazol-3-yl)methanesulfonyl fluoride can be achieved through various methodologies, often involving the combination of pyrazole rings with sulfonyl fluoride groups. This compound is particularly useful due to its ability to participate in nucleophilic substitution reactions, forming sulfonamides, which distinguishes it from similar compounds lacking halogen substitution or sulfonamide functionality.

Biological Activity and Research Findings

While specific biological activity data for (4-bromo-1-methyl-1H-pyrazol-3-yl)methanesulfonyl fluoride is limited, compounds with similar pyrazole structures have shown promise in various therapeutic areas. For instance, pyrazole derivatives have been explored as inhibitors of enzymes like p38 MAP kinase . Additionally, pyrazole-containing compounds have been studied for their potential in treating tuberculosis, where they act as MmpL3 inhibitors .

Comparison with Similar Compounds

| Compound Name | Structure | Unique Features |

|---|---|---|

| 4-Bromo-3-methylpyrazole | Pyrazole ring without sulfonamide functionality | Used in agrochemicals |

| Methanesulfonamide | Simple amide without halogen substitution | Lacks halogen and pyrazole ring |

| 5-Bromo-2-pyrazinecarboxamide | Different heterocyclic structure | Used in pharmaceuticals |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume